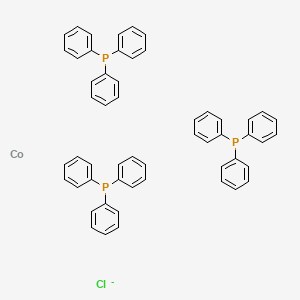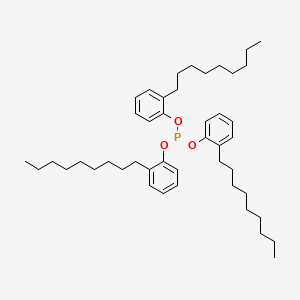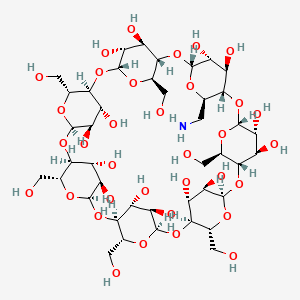
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is a derivative of beta-cyclodextrin, a naturally occurring cyclic oligosaccharide composed of seven D-glucopyranose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of an amino group at the sixth position of one of the glucose units, resulting in a highly water-soluble, cationic cyclodextrin. The unique structure of this compound allows it to form inclusion complexes with a wide variety of guest molecules, making it valuable in molecular recognition, chiral separation, and drug delivery applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin typically involves a four-step process starting from commercially available beta-cyclodextrin :
Selective Tosylation: Beta-cyclodextrin is selectively tosylated using p-toluenesulfonyl chloride to afford mono-6-(p-toluenesulfonyl)-6-deoxy-beta-cyclodextrin (Ts-CD).
Azide Substitution: The tosyl group is then substituted with an azide group using sodium azide, resulting in mono-6-azido-6-deoxy-beta-cyclodextrin (CD-N3).
Reduction: The azide group is reduced to an amino group using triphenylphosphine followed by hydrolysis, yielding mono-6-amino-6-deoxy-beta-cyclodextrin (CD-NH2).
Hydrochloric Acid Treatment: Finally, the amino group is treated with hydrochloric acid to produce the hydrochloride salt form, this compound hydrochloride (CD-NH3Cl).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow methods. This approach involves the same reaction steps (monotosylation, azidation, and reduction) but under continuous flow conditions, which enhances safety, efficiency, and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Common Reagents and Conditions
Substitution: Sodium azide for azide substitution, triphenylphosphine for reduction.
Oxidation/Reduction: Common oxidizing agents and reducing agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in molecular recognition and chiral separation studies.
Biology: Employed in the stabilization and delivery of biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Applied in the formulation of various products, including cosmetics and food additives
Wirkmechanismus
The mechanism of action of Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic inner cavity of the cyclodextrin accommodates the guest molecule, while the hydrophilic outer surface interacts with the surrounding environment. This spatial fit is regulated by weak interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Mono-(6-Amino-6-deoxy)-Alpha-cyclodextrin
- Mono-(6-Amino-6-deoxy)-Gamma-cyclodextrin
Uniqueness
Mono-(6-Amino-6-deoxy)-Beta-cyclodextrin is unique due to its specific size and shape, which allows it to form stable inclusion complexes with a wide variety of guest molecules. Its high water solubility and cationic nature further enhance its utility in various applications compared to its alpha and gamma counterparts .
Eigenschaften
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBFLQITCMCIOY-FOUAGVGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71NO34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
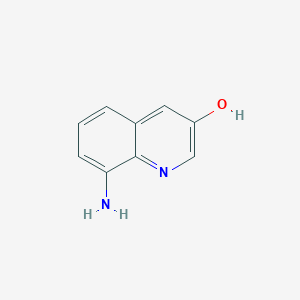
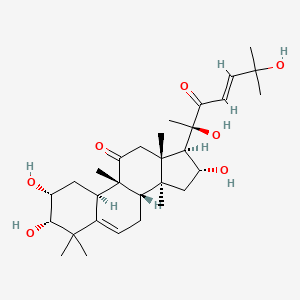
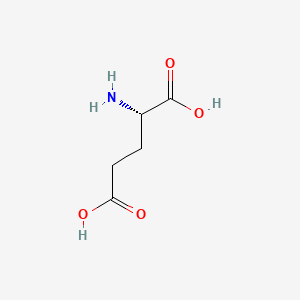
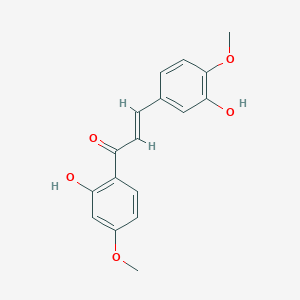
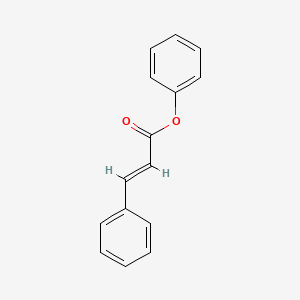
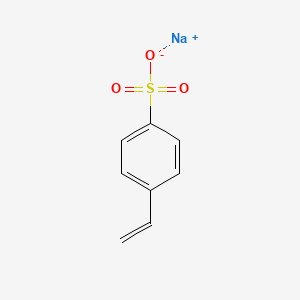

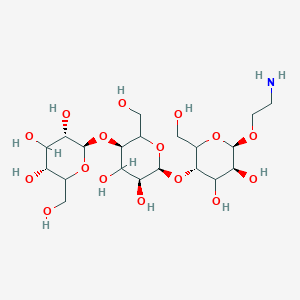
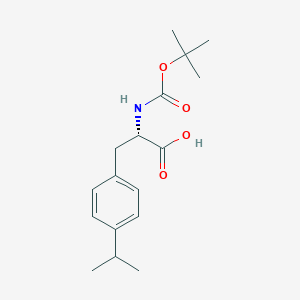
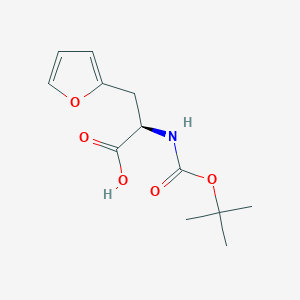
![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)
